![molecular formula C14H23N3O2S B13874984 tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate: is a synthetic organic compound that features a piperidine ring substituted with a thiazole moiety and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Thiazole Substitution: The thiazole moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiazole derivative.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The carbamate group may contribute to the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-[1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ylcarbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate is unique due to the presence of the thiazole moiety, which imparts distinct chemical and biological properties.
- tert-Butyl N-(piperidin-4-yl)carbamate lacks the thiazole ring, making it less versatile in certain applications.
- tert-Butyl N-[1-(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ylcarbamate has a chloro-substituted thiazole, which can alter its reactivity and biological activity.
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate features a piperazine ring, offering different binding properties and potential applications .
Propriétés
Formule moléculaire |
C14H23N3O2S |
|---|---|
Poids moléculaire |
297.42 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H23N3O2S/c1-14(2,3)19-13(18)16-11-4-6-17(7-5-11)8-12-9-20-10-15-12/h9-11H,4-8H2,1-3H3,(H,16,18) |
Clé InChI |
GPUHGCAQUAHEGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
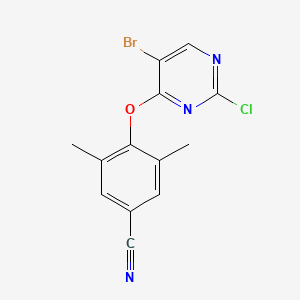
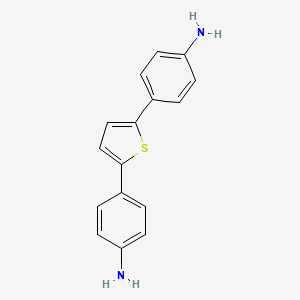
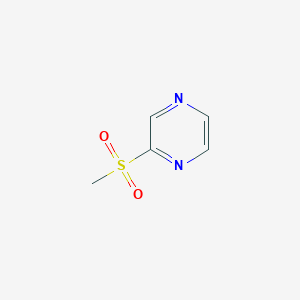
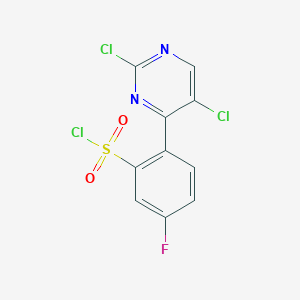
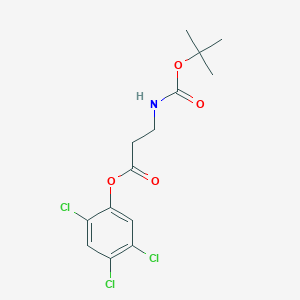

![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
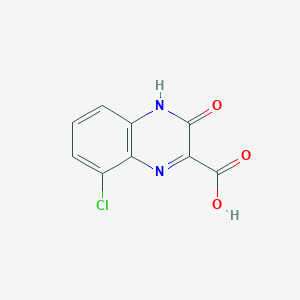
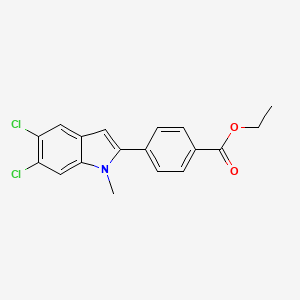
![2-[[(3-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13874964.png)
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

